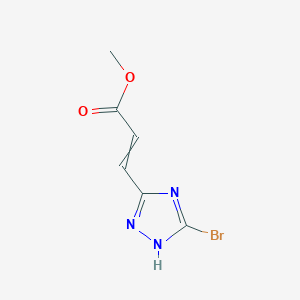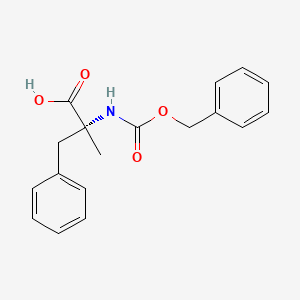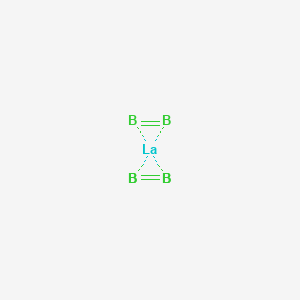
CID 133108840
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a refractory ceramic material with a high melting point of 2210°C and is insoluble in water and hydrochloric acid . Lanthanum boride is known for its extreme hardness, with a Mohs hardness of 9.5, and its intense purple-violet color . It is widely used in various high-temperature and electronic applications due to its excellent thermal, chemical, and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions: Lanthanum boride can be synthesized through several methods, including:
Solid-State Reactions: This method involves mixing high-purity lanthanum compounds with boron and heating the mixture at elevated temperatures up to 1200°C. The process includes mixing and purification steps to remove impurities such as hydrogen, carbon, oxygen, and nitrogen.
Borothermal Reduction: This method involves the reduction of lanthanum oxide with boron at high temperatures (1800-1900°C) in a vacuum furnace.
Electrolysis and Flux Methods: These techniques grow crystals in a molten bath of salts, where the metal and boron dissolve and deposit on the cathode to crystallize.
Vapor Deposition or Metal-Gas Reactions: These methods synthesize nanostructured materials such as nanowires and thin films through physical vapor deposition.
Industrial Production Methods: In industrial settings, lanthanum boride is typically produced using high-temperature methods such as borothermal or carbothermal reduction. These methods involve the reduction of lanthanum oxide or a mixture of lanthanum and boron oxides with carbon or boron carbide . Electrochemical methods and plasma-chemical synthesis are also employed for large-scale production .
化学反応の分析
Types of Reactions: Lanthanum boride undergoes various chemical reactions, including:
Oxidation: Lanthanum boride is stable in air up to 600-700°C but oxidizes at higher temperatures.
Reduction: It can be reduced using hydrogen or other reducing agents at high temperatures.
Substitution: Lanthanum boride can form solid solutions with other hexaborides, allowing for the substitution of lanthanum with other metals.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Other metal borides or metal salts in a molten state.
Major Products:
Oxidation: Lanthanum oxide and boron oxide.
Reduction: Pure lanthanum boride.
Substitution: Mixed-metal hexaborides with tailored properties.
科学的研究の応用
Lanthanum boride has numerous scientific research applications, including:
Electron Sources: Used in hot cathodes for electron microscopes, microwave tubes, and electron beam welding due to its low work function and high electron emissivity.
X-Ray Diffraction: Employed as a reference standard for X-ray powder diffraction to calibrate diffractometer angles and determine instrumental broadening.
Optoelectronics: Utilized in field emission displays and other optoelectronic devices due to its excellent field emission properties.
作用機序
Lanthanum boride is often compared with other hexaborides such as cerium hexaboride and tungsten hexaboride. Some key comparisons include:
類似化合物との比較
- Cerium hexaboride
- Tungsten hexaboride
- Boron carbide
Lanthanum boride stands out due to its combination of high hardness, low work function, and excellent thermal and chemical stability, making it a unique and valuable material for various advanced applications.
特性
分子式 |
B6La |
|---|---|
分子量 |
203.8 g/mol |
InChI |
InChI=1S/3B2.La/c3*1-2; |
InChIキー |
AZHSVLFNQBSCII-UHFFFAOYSA-N |
正規SMILES |
[B]=[B].[B]=[B].[B]=[B].[La] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Chloro-6-(4-Methyl-1-Piperazinyl)Benzo[B][1,5]Benzoxazepine](/img/structure/B13390191.png)

![methyl (2Z)-2-methoxyimino-2-[2-[[1-[3-(trifluoromethyl)phenyl]ethenylamino]oxymethyl]phenyl]acetate](/img/structure/B13390204.png)
![2-[3-[3-(5-Carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B13390210.png)

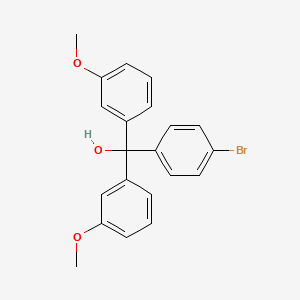
![5-(Chloromethyl)-3-[3-fluoro-4-(morpholin-4-YL)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13390227.png)
![[5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl hydrogen sulfate](/img/structure/B13390230.png)
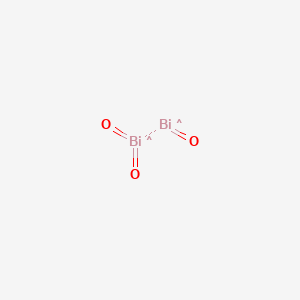
![19-(Furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione](/img/structure/B13390244.png)


